molecular formula C13H20Cl2N2O2 B6602850 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride CAS No. 2060047-47-2

3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride

Cat. No. B6602850
CAS RN: 2060047-47-2
M. Wt: 307.21 g/mol
InChI Key: ITENGQALAMBXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride, also known as 3-PBA, is a small molecule organic compound with a wide range of applications in the fields of scientific research and drug development. 3-PBA is an important intermediate for the synthesis of many pharmaceuticals, including anticholinergic drugs, antibiotics, and anti-inflammatory drugs. It is also used as a reagent in the synthesis of other compounds. 3-PBA has been used in research for its biochemical and physiological effects, including its ability to modulate neurotransmitter release and its potential to treat neurological disorders.

Scientific Research Applications

3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has been used in scientific research for its biochemical and physiological effects. It has been used to study the release of neurotransmitters, such as dopamine and serotonin, and to investigate the mechanisms of action of drugs that target these neurotransmitters. 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has also been used to study the effects of drugs on the central nervous system, including their potential to treat neurological disorders.

Mechanism of Action

3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has been found to modulate the release of neurotransmitters by inhibiting the reuptake of serotonin and dopamine. It has also been found to inhibit the activity of enzymes involved in the breakdown of neurotransmitters, such as monoamine oxidase. In addition, 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has been found to act as an agonist at certain serotonin receptors, which may be responsible for its effects on neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride have been studied in both in vitro and in vivo models. In vitro studies have shown that 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride can modulate the release of neurotransmitters, such as dopamine and serotonin, and can inhibit the activity of enzymes involved in the breakdown of neurotransmitters. In vivo studies have shown that 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride can modulate the release of neurotransmitters and can affect behavior, including reducing anxiety and improving memory.

Advantages and Limitations for Lab Experiments

3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a wide range of biochemical and physiological effects, making it useful for studying the mechanisms of action of drugs. However, 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride also has some limitations. It can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in biological samples.

Future Directions

Given the wide range of biochemical and physiological effects of 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride, there are many potential future directions for research. These include further studies of its effects on neurotransmitter release, its potential to treat neurological disorders, and its potential to be used as a drug delivery system. Additionally, further studies of its toxicity and its pharmacokinetics are needed to fully understand its potential applications.

Synthesis Methods

3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride is synthesized through a two-step process. The first step involves the reaction of piperidine with benzaldehyde to form 3-amino-benzoic acid. This reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. The second step involves the conversion of 3-amino-benzoic acid to 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride by treatment with a strong base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

3-(piperidin-4-ylmethylamino)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;;/h1-3,8,10,14-15H,4-7,9H2,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITENGQALAMBXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC(=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride

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